2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile
Description
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile is an organic compound with the molecular formula C20H17N3 and a molecular weight of 299.37 g/mol It is characterized by the presence of two phenyl groups, a pyrazine ring, and a butanenitrile moiety
Properties
IUPAC Name |
2,4-diphenyl-2-pyrazin-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c21-16-20(18-9-5-2-6-10-18,19-15-22-13-14-23-19)12-11-17-7-3-1-4-8-17/h1-10,13-15H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRCQSKDYSZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)(C2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with phenyl-substituted butanenitriles under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-2-(pyridin-2-yl)butanenitrile
- 2,4-Diphenyl-2-(quinolin-2-yl)butanenitrile
- 2,4-Diphenyl-2-(pyrimidin-2-yl)butanenitrile
Uniqueness
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.
Biological Activity
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile, also known by its CAS number 109929-60-4, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a butanenitrile backbone substituted with two phenyl groups and a pyrazinyl group. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures, particularly those containing pyrazole or pyrazine moieties, exhibit diverse biological activities. These include:
- Anti-inflammatory effects : Many pyrazole derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Antimicrobial properties : Pyrazine derivatives are often evaluated for their ability to inhibit bacterial growth and other pathogens .
The mechanism of action for this compound may involve:
- Receptor Interaction : The compound could bind to specific receptors on cell membranes, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other pyrazole derivatives that affect COX activity.
- Signal Transduction Modulation : The compound might influence intracellular signaling pathways, leading to various cellular responses.
Synthesis and Evaluation
Recent studies have synthesized various derivatives of pyrazine and evaluated their biological activities. For instance, compounds with diphenyl and pyrazine substitutions have been shown to possess significant anti-inflammatory properties through COX inhibition .
Case Studies
- Cyclooxygenase Inhibition : A study evaluated the inhibitory activity of synthesized diphenyl-pyrazine derivatives against COX-1 and COX-2. While some derivatives did not show improved activity against COX-1, several demonstrated good activity against COX-2, indicating potential for anti-inflammatory applications .
- Antimicrobial Activity : Another research effort focused on the antimicrobial properties of pyrazine derivatives. The findings suggested that certain structural modifications enhance the efficacy against specific bacterial strains .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
